Ethyl 4,5-difluoro-3-ethoxybenzoylformate
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Overview
Description
Ethyl 4,5-difluoro-3-ethoxybenzoylformate, also known as ethyl 2-(3-ethoxy-4,5-difluorophenyl)-2-oxoacetate, is a chemical compound with the molecular formula C12H12F2O4 and a molecular weight of 258.2180864 g/mol . This compound is characterized by the presence of ethoxy and difluoro substituents on a benzoylformate backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-difluoro-3-ethoxybenzoylformate typically involves the reaction of 4,5-difluoro-3-ethoxybenzoyl chloride with ethyl oxalate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances the reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-difluoro-3-ethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 4,5-difluoro-3-ethoxybenzoylformate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance the metabolic stability and bioavailability of drugs.
Medicine: It is employed in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 4,5-difluoro-3-ethoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The ethoxy group can also participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Ethyl 4,5-difluoro-3-ethoxybenzoylformate can be compared with other similar compounds, such as:
Ethyl 4,5-difluoro-3-methoxybenzoylformate: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.
Ethyl 4,5-difluoro-3-propoxybenzoylformate: The presence of a propoxy group can influence the compound’s solubility and interaction with molecular targets.
Ethyl 4,5-difluoro-3-butoxybenzoylformate: The butoxy group can further modify the compound’s physical and chemical properties, making it suitable for different applications.
This compound stands out due to its unique combination of ethoxy and difluoro substituents, which confer specific reactivity and binding characteristics that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-4,5-difluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-3-17-9-6-7(5-8(13)10(9)14)11(15)12(16)18-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSSZDQXOFMAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)C(=O)OCC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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